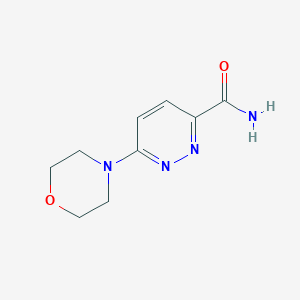
3-Pyridazinecarboxamide, 6-(4-morpholinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridazinecarboxamide, 6-(4-morpholinyl)- is a chemical compound with the molecular formula C9H12N4O2 and a molecular weight of 208.22 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a carboxamide group and a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Pyridazinecarboxamide, 6-(4-morpholinyl)- involves several steps. One common method includes the reaction of 3-chloropyridazine with morpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Pyridazinecarboxamide, 6-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where halogen atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Pyridazinecarboxamide, 6-(4-morpholinyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-Pyridazinecarboxamide, 6-(4-morpholinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3-Pyridazinecarboxamide, 6-(4-morpholinyl)- can be compared with other similar compounds, such as:
- 6-Chloro-N-[2-(4-morpholinyl)ethyl]-3-pyridazinecarboxamide
- 3-Pyridazinecarboxamide, 6-(4-morpholinyl)-3D
These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of 3-Pyridazinecarboxamide, 6-(4-morpholinyl)- lies in its specific substitution pattern and the presence of the morpholine ring, which can influence its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C9H12N4O2 |
|---|---|
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
6-morpholin-4-ylpyridazine-3-carboxamide |
InChI |
InChI=1S/C9H12N4O2/c10-9(14)7-1-2-8(12-11-7)13-3-5-15-6-4-13/h1-2H,3-6H2,(H2,10,14) |
InChI-Schlüssel |
YIDYEBGLQBJLPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NN=C(C=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)


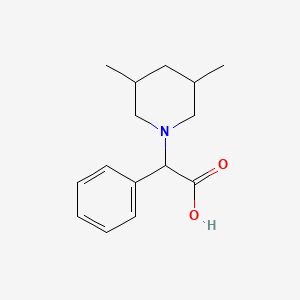
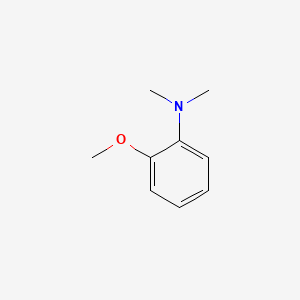
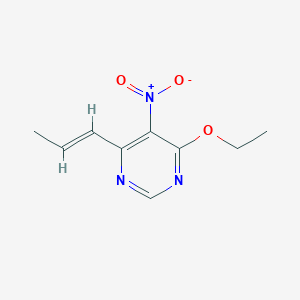
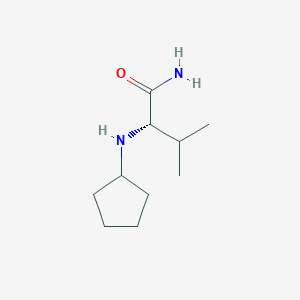
![4-Phenyl-2-(2-pyrrolidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one;hydrochloride](/img/structure/B13092890.png)
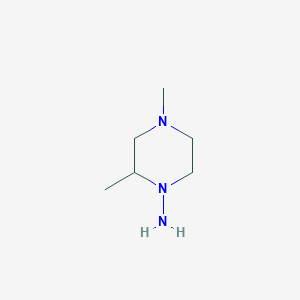
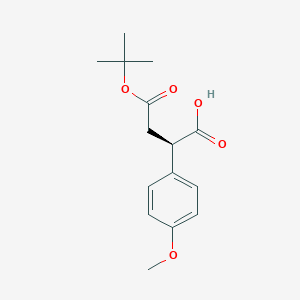
![5-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13092920.png)

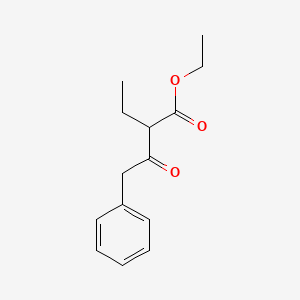
![6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13092929.png)
